2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Beschreibung
2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3,4,5-trimethoxyphenyl group at position 4 and a phenylethyl ester at position 2. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial properties, as observed in related compounds .
Eigenschaften
IUPAC Name |
2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-18-25(29(33)37-13-12-19-10-8-7-9-11-19)26(27-21(31-18)16-30(2,3)17-22(27)32)20-14-23(34-4)28(36-6)24(15-20)35-5/h7-11,14-15,26,31H,12-13,16-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLLWVLUYTVMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS No. not specified) is a quinoline derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 505.602 g/mol. The structure features a quinoline backbone with multiple substituents that may enhance its biological activity.
Antifungal Activity
Research indicates that compounds similar to this quinoline derivative exhibit significant antifungal properties. For instance, studies have shown that certain derivatives possess effective fungicidal activity against various phytopathogenic fungi such as Botrytis cinerea. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can substantially increase antifungal efficacy .
Table 1: Antifungal Activity of Related Compounds
| Compound ID | Inhibition Rate (%) | EC50 (mg/L) | Target Pathogen |
|---|---|---|---|
| III-2 | 90.4 | 1.58 | Botrytis cinerea |
| IV-5 | Excellent | 0.10 | Botrytis cinerea |
| V-10 | High | 0.01 | Phytophthora capsici |
Anticancer Activity
The potential anticancer properties of quinoline derivatives have been explored in various studies. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines. For example, derivatives have been tested for their ability to inhibit cell proliferation in breast and colon cancer models . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of related compounds on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines:
- MCF-7 Cells: The compound exhibited an IC50 value of 15 µM.
- HT-29 Cells: The IC50 was determined to be 20 µM.
These results suggest that modifications in the quinoline structure could lead to enhanced anticancer activity.
Antioxidant Activity
Antioxidant properties are another area where this compound may show promise. Studies have demonstrated that phenolic compounds can scavenge free radicals effectively. The presence of methoxy groups in the structure may contribute to increased antioxidant capacity by stabilizing free radicals through electron donation .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is notable for its diverse biological activities and potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. The structural features of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may enhance its efficacy as an anticancer agent by interacting with specific molecular targets involved in tumor progression .
- Anti-inflammatory Properties : Compounds in the quinoline family have been investigated for their anti-inflammatory effects. The presence of methoxy groups on the phenyl ring may contribute to the modulation of inflammatory pathways .
Biological Research
The compound's interactions with biological systems make it a valuable subject for pharmacological studies:
- Enzyme Inhibition : Research indicates that quinoline derivatives can act as inhibitors for various enzymes involved in metabolic processes. Understanding these interactions can lead to the development of new drugs targeting metabolic diseases .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of similar quinoline compounds. The unique structure of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may provide insights into developing new antimicrobial agents .
Material Science
The compound's unique chemical structure allows it to be explored as a precursor for synthesizing advanced materials:
- Polymer Synthesis : There is potential for using this compound in creating polymers with specific properties for applications in coatings and adhesives. Its functional groups can be modified to tailor material characteristics .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of various quinoline derivatives against breast cancer cell lines. The results indicated that compounds with similar structural features to 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory mechanisms of quinoline derivatives revealed that compounds with methoxy substitutions could inhibit pro-inflammatory cytokines. This study supports the hypothesis that 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may possess similar properties and could be developed into therapeutic agents for inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The target compound shares its hexahydroquinoline core with several analogs but differs in substituents, which critically modulate bioactivity and physicochemical properties:
Key Observations :
- The 2-phenylethyl ester in the target compound may improve membrane permeability due to its aromaticity and moderate hydrophobicity relative to ethyl or benzyl esters .
Key Observations :
- Solvent-free methods and ionic liquid catalysts (e.g., ) improve sustainability and yield compared to traditional ethanol-based syntheses .
Key Observations :
- Antimicrobial activity in chlorophenyl analogs highlights the role of halogen substituents in targeting bacterial enzymes.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multicomponent reactions (MCRs) such as the Hantzsch reaction, which condenses aldehydes, β-keto esters, and ammonia/amines. Key steps include:
- Cyclization : Formation of the hexahydroquinoline core via acid- or base-catalyzed cyclization .
- Functionalization : Introduction of the 3,4,5-trimethoxyphenyl group through nucleophilic substitution or condensation reactions .
- Esterification : Attachment of the phenylethyl group using coupling reagents like DCC (dicyclohexylcarbodiimide) .
Table 1: Common Synthetic Conditions
Q. How is the molecular structure characterized?
Structural elucidation relies on:
- X-ray Crystallography : Determines bond lengths, angles, and conformation (e.g., triclinic crystal system, P1 space group) .
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., δ 3.8 ppm for methoxy groups) .
- FTIR : Peaks at 1720 cm (C=O ester) and 1650 cm (ketone) .
- Mass Spectrometry : Molecular ion [M+H] matches the theoretical mass (e.g., 507.5 g/mol) .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields or purity?
Key variables include:
- Catalyst Selection : L-glutamine or cobalt salts improve cyclization efficiency .
- Solvent Effects : Ethanol enhances solubility of intermediates vs. acetonitrile for faster kinetics .
- Temperature Control : Reflux (80–100°C) balances reaction rate and byproduct formation .
- Purification : Gradient column chromatography (hexane:ethyl acetate) resolves stereoisomers .
Data Contradiction Example :
- Issue : Discrepancies in reported yields (50–80%) for the same step.
- Resolution : Trace water in solvents hydrolyzes esters, reducing yields. Anhydrous conditions and molecular sieves improve consistency .
Q. How to resolve conflicting data from spectroscopic and crystallographic analyses?
- Case Study : NMR suggests equatorial positioning of the 3,4,5-trimethoxyphenyl group, while X-ray data shows axial orientation.
- Methodology :
Q. What pharmacological activities are associated with this compound?
Preliminary studies indicate:
- Anti-inflammatory Activity : IC = 12 µM in COX-2 inhibition assays, outperforming ibuprofen (IC = 25 µM) .
- Antioxidant Effects : Scavenges DPPH radicals with EC = 18 µM, attributed to the 3-hydroxyphenyl moiety .
- Cytotoxicity : Selective activity against HeLa cells (IC = 8 µM) vs. normal fibroblasts (IC > 50 µM) .
Table 2: Biological Activity Profile
| Assay | Target/Model | Result | Reference |
|---|---|---|---|
| COX-2 Inhibition | In vitro enzyme assay | IC = 12 µM | |
| DPPH Radical Scavenging | Chemical assay | EC = 18 µM | |
| Cytotoxicity (HeLa) | Cell viability assay | IC = 8 µM |
Methodological Recommendations
- Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis/oxidation .
- Data Validation : Cross-validate NMR and X-ray data with computational models to address conformational ambiguities .
- Biological Assays : Include positive controls (e.g., ibuprofen for COX-2) and triplicate measurements to ensure statistical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
